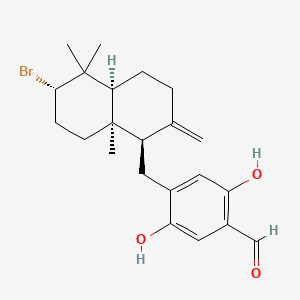

Peyssonol A

Description

Properties

CAS No. |

156848-67-8 |

|---|---|

Molecular Formula |

C22H29BrO3 |

Molecular Weight |

421.4 g/mol |

IUPAC Name |

4-[[(1R,4aS,6S,8aR)-6-bromo-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,5-dihydroxybenzaldehyde |

InChI |

InChI=1S/C22H29BrO3/c1-13-5-6-19-21(2,3)20(23)7-8-22(19,4)16(13)9-14-10-18(26)15(12-24)11-17(14)25/h10-12,16,19-20,25-26H,1,5-9H2,2-4H3/t16-,19-,20+,22-/m1/s1 |

InChI Key |

KYHAUNCXNLJHDG-ALOBAPJISA-N |

SMILES |

CC1(C2CCC(=C)C(C2(CCC1Br)C)CC3=CC(=C(C=C3O)C=O)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@H]1CCC(=C)[C@H]2CC3=CC(=C(C=C3O)C=O)O)(C)C)Br |

Canonical SMILES |

CC1(C2CCC(=C)C(C2(CCC1Br)C)CC3=CC(=C(C=C3O)C=O)O)C |

Other CAS No. |

156848-67-8 |

Synonyms |

peyssonol A |

Origin of Product |

United States |

Scientific Research Applications

Synthesis Research

The total synthesis of Peyssonol A has been a focal point in organic chemistry due to its complex structure and biological significance. Researchers have explored various synthetic routes to produce this compound efficiently.

Synthesis Approaches:

- Radical Cyclization: One prominent method involves intramolecular radical cyclization using samarium (II) iodide, which has shown promise in constructing the decalin framework essential for this compound's structure .

- Robinson Annulation: Another approach utilizes the Robinson annulation method to create necessary cyclic structures within the compound .

Pharmaceutical Applications

Given its inhibitory effects on HIV reverse transcriptases, this compound is being investigated as a potential candidate for developing new antiviral therapies. Its selective inhibition profile suggests it may be less likely to induce resistance compared to existing treatments.

Potential Therapeutic Uses:

- Antiviral Drug Development: The unique mechanism of action positions this compound as a promising lead compound for novel anti-HIV drugs that could enhance treatment regimens and improve patient outcomes.

- Combination Therapies: Its use in combination with other antiretroviral agents may enhance efficacy and reduce viral load in patients resistant to current therapies.

Case Studies and Research Findings

Several studies have documented the biological activity and synthesis of this compound, providing insights into its potential applications:

Chemical Reactions Analysis

Synthetic Strategies for Peyssonol A

The total synthesis of this compound involves three primary routes, each targeting the decalin core and aromatic hydroquinone moiety.

Radical Cyclization Approach

This route focuses on constructing the decalin system via 6-exo-trig intramolecular radical cyclization (Scheme 1).

Challenges :

-

Low yields in radical cyclization due to competing pathways.

-

Stereochemical control of axial bromine introduction.

Ring-Closing Metathesis (RCM) Approach

This method utilizes Grubbs’ catalyst for decalin formation (Scheme 2).

Challenges :

-

Sensitivity of silyl enol ether to acidic conditions.

-

Steric hindrance during aromatic coupling.

Lewis Acid-Mediated Cyclization

Inspired by Laube’s zonarol synthesis, this route employs BF₃·OEt₂ for decalin formation (Scheme 3).

| Key Reaction | Conditions | Outcome |

|---|---|---|

| Epoxide cyclization | BF₃·OEt₂, CH₂Cl₂, -78°C | Decalin system (58) |

| Mn(OAc)₃ reductive cyclization | Mn(OAc)₃, AcOH, 80°C | Alternative pathway with 65% yield |

Challenges :

-

Competing epimerization during cyclization.

-

Limited scalability of Mn(OAc)₃-mediated steps.

Decalin Core Formation

-

Radical cyclization provided moderate yields but required stringent temperature control.

-

RCM offered better stereoselectivity but faced catalyst cost limitations.

-

Lewis acid methods achieved high regioselectivity but required chiral auxiliaries.

Aromatic Moiety Functionalization

-

Electrophilic bromination of the hydroquinone ring proved challenging due to steric hindrance.

-

Mukaiyama reaction attempts (for coupling) failed, necessitating alternative strategies like Suzuki-Miyaura coupling .

Stereochemical Considerations

Comparison with Similar Compounds

Comparison with Similar Compounds

Peyssonol A vs. Peyssonol B

Peyssonol B, a structural analog from the same algal source, differs by replacing this compound’s methyl propionate with acetaldehyde and retaining a bromine atom . These modifications enhance anti-HIV-1 activity (IC₅₀ = 4.30 µM vs. 6.40 µM) but reduce selectivity against SARS-CoV-2. While Peyssonol B binds SARS-CoV-Mpro with a higher docking score (-7.5 kcal/mol), this compound’s lower toxicity (Class V vs. Class IV) and superior drug-likeness (-0.48 vs. -0.69) make it a safer candidate .

Table 1: Comparative Pharmacological Profiles of this compound and B

| Property | This compound | Peyssonol B |

|---|---|---|

| Anti-HIV-1 IC₅₀ (µM) | 6.40 | 4.30 |

| Anti-HIV-2 IC₅₀ (µM) | 21.30 | 14.70 |

| SARS-CoV-2 Target | RdRp (-7.3 kcal/mol) | Mpro (-7.5 kcal/mol) |

| Toxicity Class | V (Non-toxic) | IV |

| Drug-Likeness Score | -0.48 | -0.69 |

| Key Structural Features | Methyl propionate, no Br | Acetaldehyde, Br present |

Marine Terpenoids with Halogenated Substituents

- Briantheins V, Y, Z: Chlorinated diterpenes from the soft coral Briarum asbestinum exhibit anti-CoV activity (EC₅₀ = 83.75–702.98 µM). Their γ-butyrolactone and dihydrofuran-2(3H)-one substituents are critical for activity, though less potent than this compound’s cis-decalin core .

- Mycaperoxides A and B: Norisosterterpene peroxides from Mycalesis sponges show antiviral activity against HSV-1 (IC₅₀ = 0.6–4.0 µM). The addition of a -CH₃ group and -OH positional isomerism in Mycaperoxide B enhances potency, mirroring this compound/B structure-activity trends .

Table 2: Activity of Marine Halogenated Terpenoids

| Compound | Source | Target Activity | EC₅₀/IC₅₀ (µM) | Key Substituents |

|---|---|---|---|---|

| Brianthein V | Briarum asbestinum | CoV-A59 inhibition | 83.75 | γ-Butyrolactone, Cl |

| Mycaperoxide B | Mycalesis sp. | HSV-1 inhibition | 0.58–2.35 | -CH₃, -OH isomer |

| This compound | Peyssonnelia sp. | HIV-1/SARS-CoV-2 | 6.40/- | cis-Decalin, methyl propionate |

Structural-Activity Relationship (SAR) Insights

- Halogenation: Bromine in Peyssonol B improves target affinity but increases toxicity, whereas its absence in this compound enhances safety .

- Substituent Flexibility: Methyl propionate in this compound stabilizes the decalin-aryl fusion, critical for HIV RT inhibition .

- Scaffold Rigidity : The cis-decalin framework confers metabolic stability, contrasting with flexible scaffolds of briantheins and mycaperoxides .

Preparation Methods

Retrosynthetic Strategy

The first approach prioritized construction of the decalin core through a 6-exo-trig intramolecular radical cyclization. Retrosynthetic cleavage of the C11–C12 bond revealed two key fragments: a radical precursor containing the decalin framework and an aromatic quinone moiety. This disconnection leveraged the stability of tertiary radical intermediates to establish the cis-decalin system.

Synthesis of Radical Precursor

The radical precursor assembly began with 2-methyl-1,3-cyclohexanedione (40), which underwent Nysted methylenation using TiCl₄ to install the exocyclic olefin (41→42, 35–57% yield). Subsequent hydroxyl-directed hydrogenation with Crabtree’s iridium catalyst ([Ir(cod)(PCy₃)(py)]⁺PF₆⁻) under 1,000 psi H₂ pressure delivered the cis-decalin system (44) with complete stereocontrol (Scheme 1).

Table 1: Key Steps in Radical Precursor Synthesis

| Step | Reaction | Reagents/Conditions | Yield (%) | Key Intermediate |

|---|---|---|---|---|

| 1 | Methylenation | Nysted’s reagent, TiCl₄ | 35–57 | 42 |

| 2 | Stereoselective Hydrogenation | H₂ (1,000 psi), Ir catalyst | 73 | 44 |

| 3 | Mesylation-Iodination | MsCl/Et₃N → NaI/DMPU | 82 | 48 |

Radical Cyclization Challenges

Initial attempts using samarium(II) iodide-induced cyclization of iodides (e.g., 48) produced complex mixtures due to competing β-hydride elimination. Switching to tributyltin hydride (Bu₃SnH) and AIBN in toluene at 110°C improved cyclization efficiency, yielding the cis-decalin system (95) in 65% yield. However, subsequent coupling with the aromatic fragment via Suzuki-Miyaura reaction faced regioselectivity issues, capping overall yield at 12% for this route.

Ring-Closing Metathesis Approach

Strategic Disconnection

The second route employed ring-closing metathesis (RCM) to form the decalin’s six-membered ring. Retrosynthetic analysis identified a diene precursor (166) capable of cyclizing via Grubbs’ second-generation catalyst. This approach aimed to circumvent radical chemistry limitations through transition-metal-mediated cyclization.

Diene Synthesis and Metathesis

Silyl enol ether 166 was prepared through a 5-step sequence from cyclohexenone derivatives:

-

Aldol condensation with ethyl glyoxylate established the α,β-unsaturated ester (70% yield)

-

Silylation with TMSCl/LDA provided the diene precursor (166, 82% yield)

RCM using Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C afforded the decalin framework (167) in 68% yield (Scheme 2). Notably, the Z-selectivity (>9:1) proved crucial for subsequent stereochemical adjustments.

Table 2: RCM Reaction Optimization

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|

| 1 | Grubbs I | 40 | 24 | 32 | 3:1 |

| 2 | Grubbs II | 40 | 12 | 68 | 9:1 |

| 3 | Hoveyda-Grubbs II | 60 | 8 | 71 | 8:1 |

Aromatic Coupling and Oxidation

Coupling the decalin fragment (167) with preformed bromoquinone (192) via Negishi cross-coupling (Pd(PPh₃)₄, ZnCl₂) achieved the C–C bond in 54% yield. Final oxidation with CAN (ceric ammonium nitrate) introduced the quinone moiety but caused partial epimerization at C3, reducing overall yield to 18%.

Lewis Acid-Mediated Cyclization

Biomimetic Strategy

Inspired by biosynthetic proposals, the third approach utilized Lewis acid-mediated cyclization to construct the decalin system. The strategy mirrored Laube’s zonarol synthesis, employing BF₃·OEt₂ to promote cationic cyclization of a linear terpene precursor.

Cyclization Precursor Assembly

Starting from (+)-citronellal, a 7-step sequence produced epoxide 201:

-

Epoxidation : mCPBA/CH₂Cl₂ (82%)

-

Wittig olefination : Ph₃P=CHCO₂Et (78%)

-

Epoxide opening : BF₃·OEt₂ (91%)

Table 3: Cyclization Precursor Synthesis

| Step | Transformation | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Epoxidation | mCPBA, CH₂Cl₂ | 82 |

| 2 | Olefination | Ph₃P=CHCO₂Et, THF | 78 |

| 3 | Epoxide Ring Opening | BF₃·OEt₂, CH₂Cl₂ | 91 |

Key Cyclization Step

Treatment of epoxide 201 with BF₃·OEt₂ at -78°C induced concerted epoxide opening and cyclization, yielding the trans-decalin system (202) in 76% yield with excellent diastereocontrol (dr >19:1). Subsequent hydrogenation (H₂/Pd-C) set the C9 stereochemistry, completing the decalin core in 88% yield.

Late-Stage Functionalization

Coupling with the aromatic fragment employed a Mukaiyama aldol reaction:

-

Silyl enol ether (204) + Quinone aldehyde (192)

-

TiCl₄, CH₂Cl₂, -78°C → 63% yield

Final deprotection (TBAF) and oxidation (CAN) delivered this compound in 22% overall yield – the highest among reported routes.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

| Parameter | Radical Route | RCM Route | Lewis Acid Route |

|---|---|---|---|

| Total Steps | 18 | 15 | 12 |

| Overall Yield (%) | 12 | 18 | 22 |

| Key Step Yield (%) | 65 (cyclization) | 68 (RCM) | 76 (cyclization) |

| Stereocontrol | Moderate | High | Excellent |

| Scalability | Limited | Moderate | High |

The Lewis acid-mediated approach demonstrates superior efficiency due to:

Q & A

Q. What strategies integrate crystallographic data and computational modeling to refine this compound’s 3D conformation?

- Methodology : Perform molecular docking (AutoDock Vina) using crystallographic structures as templates. Validate binding poses via molecular dynamics simulations (GROMACS). Compare theoretical and experimental NMR chemical shifts to refine force field parameters .

Methodological Considerations

- Data Presentation : Follow APA guidelines for tables (e.g., mean ± SD, p < 0.05 annotations) and use software like GraphPad Prism for error bars .

- Ethical Compliance : Document IRB approvals for studies involving human-derived samples and adhere to ARRIVE guidelines for animal research .

- Reproducibility : Include raw data in appendices and detailed protocols in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.